Famotidine sulfamoyl propanamide
Overview
Description
Famotidine sulfamoyl propanamide is a histamine H2 receptor antagonist commonly used to treat conditions related to excessive stomach acid production, such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD) . It works by inhibiting the action of histamine on the stomach’s parietal cells, thereby reducing acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of famotidine sulfamoyl propanamide involves several steps, starting from the basic building blocks. One common synthetic route includes the reaction of 2-guanidinothiazole with 3-chloropropionyl chloride to form an intermediate, which is then reacted with sulfamide to yield the final product . The reaction conditions typically involve the use of solvents like methanol or glacial acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as thin-layer chromatography and high-performance liquid chromatography are used for quality assessment .
Chemical Reactions Analysis
Types of Reactions
Famotidine sulfamoyl propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different pharmacological properties .
Scientific Research Applications
Famotidine sulfamoyl propanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of histamine H2 receptor antagonists and their interactions.
Medicine: Extensively used in the treatment of acid-related gastrointestinal conditions and studied for its potential role in treating cytokine storms in severe COVID-19 cases
Industry: Utilized in the pharmaceutical industry for the development of various formulations and dosage forms.
Mechanism of Action
Famotidine sulfamoyl propanamide exerts its effects by competitively inhibiting histamine at the H2 receptors on the gastric parietal cells. This inhibition reduces the production of gastric acid, providing relief from acid-related conditions . The compound also activates the vagus nerve inflammatory reflex, which helps attenuate cytokine storms by inhibiting pro-inflammatory cytokine release .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another H2 receptor antagonist but less potent compared to famotidine sulfamoyl propanamide.
Ranitidine: Similar in function but has different pharmacokinetic properties.
Nizatidine: Another H2 receptor antagonist with a different side effect profile.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting gastric acid secretion. It is about 20 to 50 times more potent than cimetidine and eight times more potent than ranitidine on a weight basis . Additionally, its ability to activate the vagus nerve inflammatory reflex sets it apart from other H2 receptor antagonists .
Properties
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCROVNHEMFQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147600 | |
Record name | Famotidine sulfamoyl propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106433-44-7 | |
Record name | Famotidine sulfamoyl propanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106433447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Famotidine sulfamoyl propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAMOTIDINE SULFAMOYL PROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V359F2S9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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